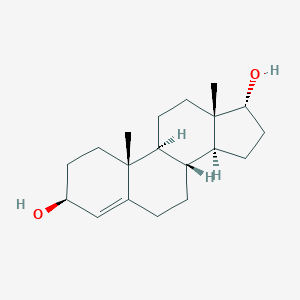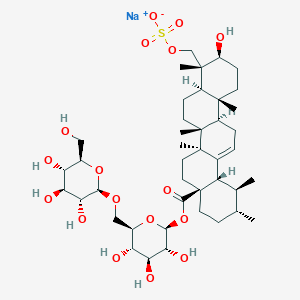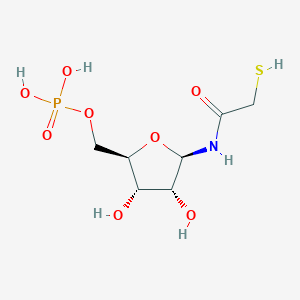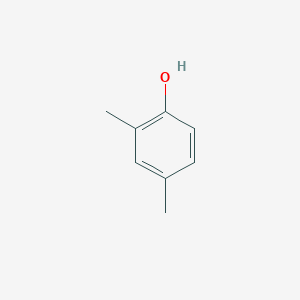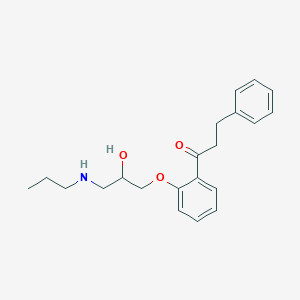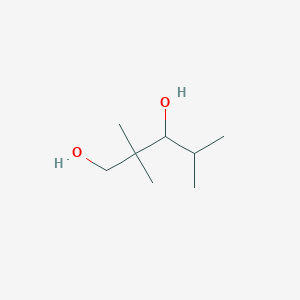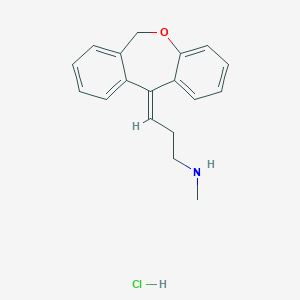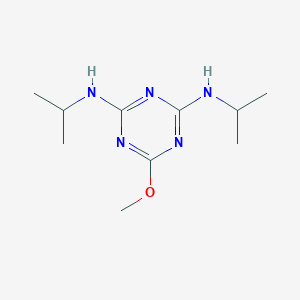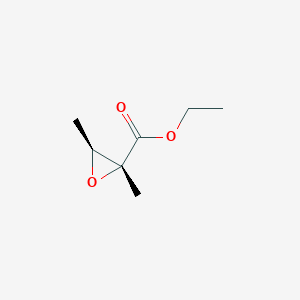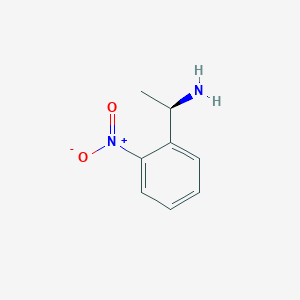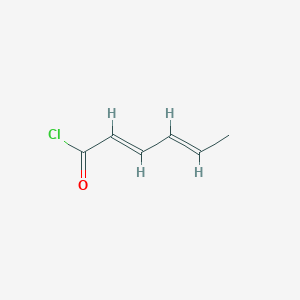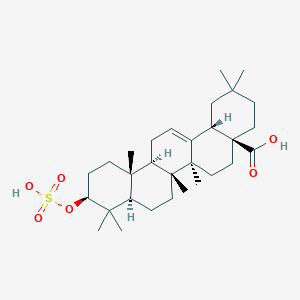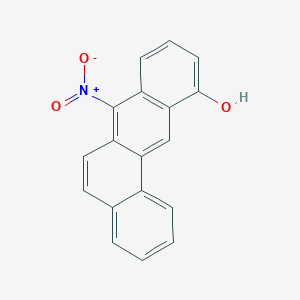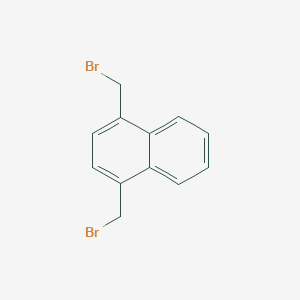
1,4-Bis(bromomethyl)naphthalene
Vue d'ensemble
Description
1,4-Bis(bromomethyl)naphthalene is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon, through halogenation. It is a significant intermediate in organic synthesis, often used in the preparation of other complex molecules.
Synthesis Analysis
The synthesis of naphthalene derivatives involves various chemical processes. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) from 1,8-dibromonaphthalene involves deoxygenation and the formation of a disiloxane (Saitoh, Yoshida, & Ichikawa, 2006).
Molecular Structure Analysis
The molecular structure of 1,4-Bis(bromomethyl)naphthalene and related compounds often displays interesting features. For example, 1,8-bis(dimethylethyleneguanidino)naphthalene shows an unsymmetrical intramolecular hydrogen bridge in its monoprotonated form (Raab et al., 2003).
Chemical Reactions and Properties
Various chemical reactions of naphthalene derivatives have been studied. The 1,8-bis(diphenylmethylium)naphthalenediyl dication, derived from 1,8-dibromonaphthalene, is known for its ability to promote oxidative coupling of N,N-dialkylanilines, leading to para-coupled bisanilines or benzidines (Saitoh, Yoshida, & Ichikawa, 2004).
Applications De Recherche Scientifique
-
General Use in Scientific Research
-
Use as a Fluorescence Probe
- Field : Fluorescence Microscopy
- Application Summary : Naphthalene derivatives, such as “1,4-Bis(bromomethyl)naphthalene”, are used as fluorescence probes for detecting and imaging purposes . They exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .
- Methods of Application : These probes are used in fluorescence microscopy, a technique that uses fluorescence to generate an image . The naphthalene derivative would be introduced into the system under study, and its fluorescence would be observed under a microscope.
- Results or Outcomes : The use of naphthalene-based fluorescence probes can result in high-quality images with increased selectivity and sensitivity .
-
Use in Organic Semiconductor Building Blocks
- Field : Materials Science
- Application Summary : “1,4-Bis(bromomethyl)naphthalene” can be used as a building block in the construction of organic semiconductors . Organic semiconductors are a type of semiconductor made from organic compounds, and they are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.
- Results or Outcomes : The use of “1,4-Bis(bromomethyl)naphthalene” in the construction of organic semiconductors can result in materials with unique properties, such as flexibility, low cost, and the ability to be processed at low temperatures .
-
Use in Synthesis of Other Compounds
- Field : Organic Chemistry
- Application Summary : “1,4-Bis(bromomethyl)naphthalene” can be used as a starting material in the synthesis of other compounds . For example, it can be used in the synthesis of 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), 1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis .
- Results or Outcomes : The use of “1,4-Bis(bromomethyl)naphthalene” in the synthesis of other compounds can result in a wide range of products with diverse properties and potential applications .
-
Use in Two-Photon Chemistry
- Field : Physical Chemistry
- Application Summary : “1,8-Bis(bromomethyl)naphthalene”, a similar compound to “1,4-Bis(bromomethyl)naphthalene”, has been used in two-photon chemistry . Two-photon chemistry involves the absorption of two photons by a molecule in a single quantum event.
- Methods of Application : The compound is used in time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques .
- Results or Outcomes : The use of “1,8-Bis(bromomethyl)naphthalene” in two-photon chemistry can result in unique photochemical reactions .
-
Use in Synthesis of Unusual α-Amino Acid Derivatives
- Field : Organic Chemistry
- Application Summary : “1,8-Bis(bromomethyl)naphthalene” has been used in the synthesis of indan-based unusual α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions .
- Methods of Application : The compound is used in a chemical reaction with other reagents to form the desired product .
- Results or Outcomes : The use of “1,8-Bis(bromomethyl)naphthalene” in the synthesis of unusual α-amino acid derivatives can result in a wide range of products with diverse properties and potential applications .
Safety And Hazards
1,4-Bis(bromomethyl)naphthalene is classified as dangerous. It may cause severe skin burns and eye damage. It may also be corrosive to metals . Safety measures include avoiding breathing dusts or mists, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container .
Orientations Futures
A study on the distortion of a naphthalene ring was performed using steric repulsion between peri-substituents at the 1- and 8-positions. The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion to distort the naphthalene ring . This suggests potential future directions in studying the effects of steric repulsion on the properties of naphthalene derivatives.
Propriétés
IUPAC Name |
1,4-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHZQZOMHXNQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343905 | |
| Record name | 1,4-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)naphthalene | |
CAS RN |
58791-49-4 | |
| Record name | 1,4-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(bromomethyl)naphthalene (contains ca. 23% isomer) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
